molecular formula C11H13ClOS B12827342 4-tert-Butylphenyl chlorothioformate CAS No. 22857-48-3

4-tert-Butylphenyl chlorothioformate

Cat. No.: B12827342
CAS No.: 22857-48-3
M. Wt: 228.74 g/mol
InChI Key: JBLFKXAALTYUTQ-UHFFFAOYSA-N
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Description

4-tert-Butylphenyl chlorothioformate is an organic compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 g/mol . It is a derivative of phenyl chlorothioformate, where the phenyl group is substituted with a tert-butyl group at the para position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylphenyl chlorothioformate typically involves the reaction of 4-tert-butylphenol with thiophosgene (CSCl2) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylphenyl chlorothioformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-tert-Butylphenyl chlorothioformate involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of thiocarbamates and thiocarbonates. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 4-tert-Butylphenyl chlorothioformate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

CAS No.

22857-48-3

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

O-(4-tert-butylphenyl) chloromethanethioate

InChI

InChI=1S/C11H13ClOS/c1-11(2,3)8-4-6-9(7-5-8)13-10(12)14/h4-7H,1-3H3

InChI Key

JBLFKXAALTYUTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=S)Cl

Origin of Product

United States

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